Cas no 1910-90-3 (6-Bromo-1,4-dihydroquinoxaline-2,3-dione)

6-Bromo-1,4-dihydroquinoxaline-2,3-dione is a brominated quinoxaline derivative with significant utility in medicinal chemistry and neuroscience research. Its structure serves as a key scaffold for developing NMDA receptor antagonists, making it valuable for studying excitatory neurotransmission and neuroprotective mechanisms. The bromine substitution enhances reactivity, facilitating further functionalization for targeted compound synthesis. This compound exhibits high purity and stability, ensuring reliable performance in experimental applications. Its well-defined chemical properties make it suitable for mechanistic studies and drug discovery, particularly in exploring neurological disorders. Researchers appreciate its consistent quality and compatibility with advanced synthetic methodologies.
6-Bromo-1,4-dihydroquinoxaline-2,3-dione structure
1910-90-3 structure
Product Name:6-Bromo-1,4-dihydroquinoxaline-2,3-dione
CAS No:1910-90-3
MF:C8H5BrN2O2
MW:241.041500806808
MDL:MFCD09842525
CID:118204
PubChem ID:5062264
Update Time:2025-06-12

6-Bromo-1,4-dihydroquinoxaline-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2,3-Quinoxalinedione,6-bromo-1,4-dihydro-
    • 6-bromo-1,4-dihydroquinoxaline-2,3-dione
    • 6-Brom-2.3-dihydroxy-chinoxalin
    • 6-bromo-1,4-dihydro-quinoxaline-2,3-dione
    • 6-bromo-2,3-dihydroxy quinoxaline
    • 6-Bromoquinoxaline-2,3(1H,4H)-dione
    • 6-bromoquinoxaline-2,3-diol
    • 6-bromo-2,3-quinoxalinediol
    • 2,3-Quinoxalinedione, 6-bromo-1,4-dihydro-
    • KCEGUPPDVPWCCX-UHFFFAOYSA-N
    • 6-bromo-2,3-dihydroxyquinoxaline
    • 3486AJ
    • MB07877
    • AK157312
    • ST50975746
    • I14-
    • CHEMBL136377
    • SR-01000114146-1
    • 6-BROMO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
    • A924780
    • MFCD00457865
    • DS-9061
    • DTXSID50407929
    • SR-01000114146
    • BAA91090
    • AKOS000180031
    • AKOS000297473
    • C73649
    • SCHEMBL383145
    • CS-0138160
    • 1910-90-3
    • DB-129469
    • 6-BROMO-1,4-DIHYDRO-2,3-QUINOXALINEDIONE
    • 6-Bromo-1,4-dihydroquinoxaline-2,3-dione
    • MDL: MFCD09842525
    • Inchi: 1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
    • InChI Key: KCEGUPPDVPWCCX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)NC(C(N2)=O)=O

Computed Properties

  • Exact Mass: 239.95300
  • Monoisotopic Mass: 239.95344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 58.2

Experimental Properties

  • Density: 1.752
  • Boiling Point: 302.7°C at 760 mmHg
  • Flash Point: 267.3°C
  • Refractive Index: 1.622
  • PSA: 65.72000
  • LogP: 0.97890

6-Bromo-1,4-dihydroquinoxaline-2,3-dione Security Information

6-Bromo-1,4-dihydroquinoxaline-2,3-dione Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Bromo-1,4-dihydroquinoxaline-2,3-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B894099-1g
6-Bromoquinoxaline-2,3(1H,4H)-dione
1910-90-3 ≥95%
1g
1,111.50 2021-05-17
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0476-1g
6-Bromo-1,4-dihydro-quinoxaline-2,3-dione
1910-90-3 95%
1g
831.08CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0476-5g
6-Bromo-1,4-dihydro-quinoxaline-2,3-dione
1910-90-3 95%
5g
3375.21CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0476-25g
6-Bromo-1,4-dihydro-quinoxaline-2,3-dione
1910-90-3 95%
25g
13500.84CNY 2021-05-08
TRC
B691423-100mg
6-Bromo-1,4-dihydroquinoxaline-2,3-dione
1910-90-3
100mg
$ 69.00 2023-04-18
TRC
B691423-250mg
6-Bromo-1,4-dihydroquinoxaline-2,3-dione
1910-90-3
250mg
$ 133.00 2023-04-18
TRC
B691423-500mg
6-Bromo-1,4-dihydroquinoxaline-2,3-dione
1910-90-3
500mg
$ 196.00 2023-04-18
TRC
B691423-1g
6-Bromo-1,4-dihydroquinoxaline-2,3-dione
1910-90-3
1g
$ 282.00 2023-04-18
Alichem
A449039416-5g
6-Bromoquinoxaline-2,3(1H,4H)-dione
1910-90-3 95%
5g
$352.80 2023-09-02
Alichem
A449039416-10g
6-Bromoquinoxaline-2,3(1H,4H)-dione
1910-90-3 95%
10g
$606.00 2023-09-02

6-Bromo-1,4-dihydroquinoxaline-2,3-dione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1910-90-3)6-Bromo-1,4-dihydroquinoxaline-2,3-dione
Order Number:A924780
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:41
Price ($):158.0/314.0
Email:sales@amadischem.com

Additional information on 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

Comprehensive Overview of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione (CAS No. 1910-90-3): Properties, Applications, and Research Insights

6-Bromo-1,4-dihydroquinoxaline-2,3-dione (CAS No. 1910-90-3) is a specialized organic compound belonging to the quinoxaline derivative family. Its unique molecular structure, featuring a bromine substituent at the 6-position, makes it a valuable intermediate in pharmaceutical and agrochemical research. The compound's diketone functionality and heterocyclic core contribute to its reactivity, enabling diverse synthetic applications. Researchers frequently explore its role in designing NMDA receptor antagonists, a topic gaining traction due to rising interest in neurological disorders.

Recent studies highlight the compound's potential in modulating glutamate receptors, a hot topic in neuroscience. With increasing searches for "neuroprotective agents" and "glutamate pathway inhibitors," 6-Bromo-1,4-dihydroquinoxaline-2,3-dione has emerged as a candidate for investigating neurodegenerative conditions. Its brominated quinoxaline scaffold is also pivotal in developing fluorescent probes, aligning with the growing demand for bioimaging tools in cellular biology.

From a synthetic chemistry perspective, the compound's electron-deficient ring system facilitates nucleophilic substitution reactions, making it a versatile building block. Laboratories often utilize it to create fused heterocycles, addressing queries like "quinoxaline derivatives in drug discovery." Its crystalline form and solubility profile (sparingly soluble in water, soluble in DMSO) are frequently discussed in forums focusing on compound handling protocols.

Environmental and stability aspects of CAS 1910-90-3 are another area of interest. The compound exhibits moderate stability under inert atmospheres, with degradation studies being a recurring theme in analytical chemistry circles. Searches for "quinoxaline stability under UV light" or "brominated compound storage" reflect user concerns about long-term usability, which manufacturers address through specialized packaging.

In material science, the planar structure of 6-Bromo-DHQX (an abbreviated form) enables π-stacking interactions, relevant to organic semiconductor research. This connects to trending topics like "small molecule organic electronics" and "non-fullerene acceptors." Patent analyses reveal its utility in creating charge-transport layers, satisfying industrial curiosity about "quinoxaline-based OLED materials."

Quality control protocols for 1910-90-3 emphasize HPLC purity (>98%) and spectroscopic validation (1H/13C NMR, HRMS), meeting the pharmaceutical industry's stringent standards. Such details respond to frequent searches like "quinoxaline derivative characterization methods." The compound's melting point range (280-283°C with decomposition) is another critical parameter for process chemists optimizing synthetic routes.

Emerging applications include its use as a ligand precursor in catalytic systems, particularly in cross-coupling reactions—a subject with over 5,000 monthly academic paper downloads. This aligns with the persistent interest in "palladium-catalyzed bromoquinoxaline reactions." Additionally, its metal-chelating properties are explored in coordination chemistry, answering queries about "N,O-donor ligands for transition metals."

Regulatory compliance for 6-Bromo-1,4-dihydroquinoxaline-2,3-dione follows standard laboratory chemical guidelines, with SDS documentation covering proper handling. While not classified as hazardous under GHS, its powder form requires dust control measures—a practical consideration often searched alongside "quinoxaline derivative safety protocols."

The compound's future prospects tie into personalized medicine trends, particularly in designing targeted kinase inhibitors. Database analytics show rising interest in "brominated heterocycles in precision oncology," positioning CAS 1910-90-3 as a structurally adaptable pharmacophore. Continuous innovation in its derivatization methods ensures its relevance in next-generation drug development pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1910-90-3)6-Bromo-1,4-dihydroquinoxaline-2,3-dione
A924780
Purity:99%/99%
Quantity:5g/10g
Price ($):158.0/314.0
Email